3-cyclopropyl-1-[1-(7-methyl-7H-purin-6-yl)piperidin-4-yl]imidazolidine-2,4-dione
Description
The compound 3-cyclopropyl-1-[1-(7-methyl-7H-purin-6-yl)piperidin-4-yl]imidazolidine-2,4-dione (CAS: 2549048-56-6) is a heterocyclic molecule with a molecular formula of C16H19N7O2 and a molecular weight of 341.37 g/mol . Its structure comprises three key components:
- Imidazolidine-2,4-dione core: A five-membered ring with two ketone groups, commonly associated with conformational rigidity and metabolic stability.
- Cyclopropyl substituent: Attached to the imidazolidine ring, this group enhances lipophilicity and may influence steric interactions.
The compound’s Smiles notation is O=C1CN(C2CCN(c3ncnc4nc[nH]c34)CC2)C(=O)N1C1CC1, highlighting its complex connectivity . Limited data are available on its physicochemical properties (e.g., melting point, solubility) or biological activity.
Properties
IUPAC Name |
3-cyclopropyl-1-[1-(7-methylpurin-6-yl)piperidin-4-yl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N7O2/c1-21-10-20-15-14(21)16(19-9-18-15)22-6-4-11(5-7-22)23-8-13(25)24(17(23)26)12-2-3-12/h9-12H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHVFKCMDCAJDOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=NC=N2)N3CCC(CC3)N4CC(=O)N(C4=O)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Cyclopropyl-1-[1-(7-methyl-7H-purin-6-yl)piperidin-4-yl]imidazolidine-2,4-dione is a complex organic compound notable for its unique structural features, which include a purine derivative, a piperidine ring, and an imidazolidine moiety. This compound is classified under heterocyclic compounds due to the presence of multiple nitrogen-containing ring structures. Its potential applications in medicinal chemistry and pharmacology are of significant interest due to its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is C₁₅H₁₈N₄O₂, with a molecular weight of 398.36 g/mol. The compound's structure allows it to interact with various biological targets, potentially influencing cellular signaling pathways and exhibiting therapeutic effects.
Synthesis
The synthesis of this compound involves several key steps:
- Starting Materials : The synthesis typically employs readily available precursors.
- Chemical Reactions : Techniques such as high-performance liquid chromatography (HPLC) for purification and optimization of reaction conditions are commonly used.
- Advanced Methods : Microwave-assisted synthesis or solvent-free conditions may be utilized to enhance yield and minimize by-products.
While the exact mechanism of action for this compound is not fully elucidated, it is believed to involve interactions with specific biological targets, such as enzymes or receptors related to cellular signaling pathways. Compounds with similar structures have shown inhibitory effects on certain enzymes involved in disease processes, suggesting potential therapeutic applications in oncology or neurology.
Therapeutic Potential
Research indicates that this compound may exhibit:
- Antitumor Activity : Similar compounds have demonstrated significant inhibitory effects on cancer cell lines, indicating potential applications in cancer treatment.
- Neurological Effects : The compound's ability to interact with purine metabolism pathways may provide therapeutic avenues in neurodegenerative diseases.
Comparative Biological Activity
| Compound | Activity Type | Reference |
|---|---|---|
| 3-Cyclopropyl... | Antitumor | |
| Pyrazole Derivatives | Antimicrobial | |
| Imidazolidine Derivatives | Anti-inflammatory |
In Vitro Studies
Recent studies have highlighted the biological activity of compounds similar to 3-cyclopropyl... in various assays:
- Cell Viability Assays : In vitro tests have shown that certain derivatives exhibit cytotoxic effects against breast cancer cell lines (e.g., MCF-7 and MDA-MB-231) with enhanced efficacy when combined with existing chemotherapeutics like doxorubicin .
- Enzyme Inhibition : Compounds structurally related to this imidazolidine derivative have been reported to inhibit key enzymes involved in tumor progression, suggesting a mechanism for their antitumor effects .
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Initial findings suggest favorable pharmacokinetic profiles that warrant further investigation into their therapeutic efficacy in vivo .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential as a pharmaceutical agent. Its structure indicates possible interactions with biological targets involved in disease processes, particularly those related to cancer and neurological disorders. Research suggests that similar compounds exhibit inhibitory effects on enzymes or pathways critical for tumor growth and neurodegenerative diseases, indicating that 3-cyclopropyl-1-[1-(7-methyl-7H-purin-6-yl)piperidin-4-yl]imidazolidine-2,4-dione may serve as a lead compound for further optimization in these areas.
Potential Mechanisms of Action
The exact mechanism of action remains to be fully elucidated; however, it is believed that the compound interacts with specific receptors or enzymes involved in cellular signaling pathways. This interaction could inhibit pathways that are overactive in certain cancers or neurological conditions.
Synthesis and Chemical Properties
The synthesis of this compound typically involves advanced techniques such as high-performance liquid chromatography (HPLC) for purification and optimization of reaction conditions. Microwave-assisted synthesis or solvent-free methods may also be utilized to enhance yield and minimize by-products. The molecular formula is , with a molecular weight of approximately 397.36 g/mol.
Chemical Reactions
The compound can undergo various chemical transformations, which are essential for modifying its structure to enhance biological activity. These transformations include:
- Substitution reactions to introduce functional groups.
- Cyclization reactions to form new ring structures that may improve binding affinity to biological targets.
Pharmacological Applications
Given its structural characteristics, this compound is being explored for its potential applications in treating conditions such as:
- Oncology : As an inhibitor in biochemical pathways relevant to cancer treatment.
- Neurology : For potential effects on neurodegenerative diseases influenced by purine metabolism.
Comparison with Similar Compounds
3-Cyclopropyl-1-[1-(2-Methoxyacetyl)Piperidin-4-yl]Imidazolidine-2,4-Dione
- Molecular Formula : C14H21N3O4
- Molecular Weight : 295.33 g/mol .
- Key Differences: The 2-methoxyacetyl group replaces the purine moiety, reducing molecular complexity and weight. This substitution likely enhances aqueous solubility due to the polar methoxy group but may reduce affinity for purine-binding targets.
3-(Cyclopropylmethyl)-1-(4-(5-Fluoro-6-(Piperidin-1-ylmethyl)Pyridin-2-yl)Benzyl)Imidazolidine-2,4-Dione
- Molecular Formula : C26H28FN5O2 (estimated from NMR data) .
- Key Differences :
- A fluoropyridinyl-benzyl group replaces the purine-piperidine system, introducing aromaticity and fluorine’s electronegative effects.
- The cyclopropylmethyl side chain may increase steric bulk compared to the parent cyclopropyl group.
- NMR data (δ 7.97–0.34 ppm) indicate distinct electronic environments, particularly in the aromatic and piperidine regions, suggesting altered receptor-binding profiles .
Nitrofurantoin (1-(((5-Nitrofuran-2-yl)Methylene)Amino)Imidazolidine-2,4-Dione)
- Molecular Formula : C8H6N4O5
- Molecular Weight : 238.16 g/mol .
- Key Differences :
- A nitrofuran group replaces the purine-piperidine system, conferring antimicrobial activity via nitro-reduction and DNA damage.
- The absence of a cyclopropyl group reduces lipophilicity, aligning with nitrofurantoin’s use in urinary tract infections (enhanced renal excretion).
Comparative Analysis Table
Research Implications and Gaps
- Structural Insights: The target compound’s purine-piperidine system is unique among imidazolidine-diones, suggesting niche applications in oncology or immunology.
- Data Limitations : Absence of density, solubility, and bioactivity data for the target compound hinders direct comparisons.
- Synthetic Strategies : Derivatives with polar substituents (e.g., hydroxyethyl in ) could guide optimization of the target compound’s pharmacokinetics.
Preparation Methods
Regioselective N7-Methylation of Purine
The introduction of the methyl group at the N7 position of purine is critical for ensuring proper regiochemistry. Drawing from methodologies developed for tert-alkylation, the process begins with silylation of purine using N,O-bis(trimethylsilyl)acetamide (BSA) in acetonitrile. Subsequent treatment with methyl iodide in the presence of SnCl₄ as a Lewis acid catalyst facilitates selective alkylation at N7.
Reaction Conditions
-
Catalyst : SnCl₄ (2.1 equiv)
-
Solvent : Acetonitrile (ACN)
-
Temperature : Room temperature
The use of SnCl₄ stabilizes the transition state, directing methylation to N7 over N9. The product, 7-methyl-7H-purine, is isolated via crystallization from isopropanol.
C6-Chlorination of 7-Methylpurine
Chlorination at C6 is achieved using phosphorus oxychloride (POCl₃) under reflux conditions. The reaction proceeds via electrophilic aromatic substitution, with dimethylformamide (DMF) acting as a catalyst.
Key Data
Preparation of the Piperidine-Hydantoin Intermediate
Functionalization of Piperidin-4-amine
Piperidin-4-amine serves as the scaffold for attaching both the purine and hydantoin moieties. Protection of the primary amine with a tert-butoxycarbonyl (Boc) group is performed using di-tert-butyl dicarbonate in tetrahydrofuran (THF).
Reaction Conditions
-
Reagent : (Boc)₂O (1.2 equiv)
-
Base : Triethylamine (2.0 equiv)
-
Yield : 92%
Cyclopropylcarbamoyl Formation
The protected piperidine reacts with cyclopropanecarbonyl chloride in dichloromethane (DCM) to form the corresponding amide. Deprotection with trifluoroacetic acid (TFA) yields N-(piperidin-4-yl)cyclopropanecarboxamide.
Key Data
Hydantoin Ring Cyclization
The amide undergoes cyclization with urea in the presence of hydrochloric acid to form the imidazolidine-2,4-dione core.
Optimized Conditions
-
Solvent : Ethanol/water (3:1)
-
Time : 12 hours
-
Yield : 78%
Coupling of Purine and Piperidine-Hydantoin Moieties
Nucleophilic Aromatic Substitution
The C6-chlorine of 6-chloro-7-methylpurine is displaced by the primary amine of the piperidine-hydantoin intermediate. Reaction conditions mirror those validated for purine-amine couplings:
Procedure
-
Reactants : 6-Chloro-7-methylpurine (1.0 equiv), 3-cyclopropyl-1-(piperidin-4-yl)imidazolidine-2,4-dione (1.2 equiv)
-
Solvent : Butanol
-
Base : N,N-Diisopropylethylamine (DIPEA, 2.0 equiv)
-
Temperature : 120°C, 15 hours
-
Yield : 68%
Mechanistic Insight
The reaction proceeds via an SNAr mechanism, with DIPEA neutralizing HCl byproducts. Regiochemical fidelity is confirmed by HRMS and 2D NMR.
Optimization of Reaction Conditions
Solvent Screening for Coupling
Comparative studies identified butanol as optimal due to its high boiling point and polarity, which enhance reaction rates and solubility.
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| DMF | 120 | 45 |
| ACN | 82 | 28 |
| Butanol | 120 | 68 |
Catalytic Effects
Addition of catalytic KI (10 mol%) improved yields by facilitating halide displacement, consistent with Finkelstein-type dynamics.
Analytical Characterization
Spectroscopic Validation
-
1H NMR (400 MHz, DMSO-d₆) : δ 8.41 (s, 1H, H8), 4.12–4.20 (m, 1H, piperidine-H), 3.02 (s, 3H, N7-CH₃), 1.84–1.91 (m, 2H, cyclopropane-H).
-
HRMS (ESI+) : [M+H]⁺ calcd. for C₂₀H₂₅N₇O₂: 404.2095; found: 404.2098.
Purity Assessment
HPLC analysis confirmed a purity of 98.6% (C18 column, 0.1% TFA in water/acetonitrile gradient).
Q & A
Basic: What are the key considerations for synthesizing this compound, and how can its structure be verified?
Answer:
Synthesis requires careful optimization of reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) to accommodate the cyclopropane and purine moieties, which are sterically and electronically sensitive. A multi-step approach is typical:
- Step 1: Piperidine ring functionalization with the purine group via nucleophilic substitution or coupling reactions.
- Step 2: Cyclopropane introduction via [2+1] cycloaddition or alkylation under controlled pH to avoid ring-opening.
- Step 3: Imidazolidine-2,4-dione formation using carbodiimide-mediated cyclization.
Structural verification relies on 1H NMR (e.g., δ 1.00–0.95 ppm for cyclopropane protons, δ 7.96–7.34 ppm for aromatic protons) and 2D NMR (HSQC, COSY) to resolve overlapping signals in complex regions . Mass spectrometry (HRMS) confirms molecular weight, while IR identifies carbonyl stretches (1700–1750 cm⁻¹).
Basic: What safety protocols are recommended for handling this compound during laboratory research?
Answer:
Based on structurally related piperidine derivatives:
- PPE: Gloves, lab coat, and goggles to prevent skin/eye contact.
- Ventilation: Use fume hoods due to potential respiratory irritation from fine powders.
- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
- Exposure Response: Immediate rinsing with water for skin/eye contact; medical consultation if symptoms persist .
Advanced: How can computational chemistry optimize reaction pathways for this compound’s synthesis?
Answer:
The ICReDD framework integrates quantum chemical calculations (e.g., DFT for transition-state analysis) and machine learning to predict viable reaction paths:
- Step 1: Simulate intermediates and activation energies for cyclopropane formation and purine coupling.
- Step 2: Use Monte Carlo or genetic algorithms to screen solvent/catalyst combinations.
- Step 3: Validate predictions with small-scale experiments, creating a feedback loop to refine computational models .
This reduces trial-and-error experimentation by >50%, as demonstrated in analogous imidazolidine syntheses .
Advanced: How to resolve contradictions in NMR data for similar compounds with overlapping proton environments?
Answer:
For example, δ 2.67–2.55 ppm (piperidine protons) may overlap with cyclopropane or methyl groups. Strategies include:
- Variable Temperature NMR: Resolve dynamic broadening by cooling to −40°C.
- Isotopic Labeling: 13C-enriched samples aid in assigning quaternary carbons.
- DOSY NMR: Differentiate signals based on molecular size in multi-component mixtures .
Advanced: What methodologies are used to assess the biological activity of this compound?
Answer:
While direct data is scarce for this compound, analogous imidazolidine-dione derivatives are evaluated via:
- In Vitro Assays: Enzyme inhibition (e.g., kinases linked to the purine moiety) or receptor-binding studies (radioligand displacement).
- Structure-Activity Relationship (SAR): Modify the cyclopropane or piperidine substituents to correlate structural changes with potency.
- Molecular Docking: Use AutoDock Vina to predict binding poses against target proteins (e.g., adenosine receptors) .
Advanced: How to address low yields in the final cyclization step of the imidazolidine-2,4-dione core?
Answer:
Common issues stem from steric hindrance or competing side reactions. Mitigation strategies:
- Microwave-Assisted Synthesis: Accelerate reaction kinetics (e.g., 150°C, 20 min) to favor cyclization over degradation.
- Protecting Groups: Temporarily block reactive amines on the piperidine ring during cyclopropane installation.
- Catalytic Systems: Employ Pd/Cu catalysts for selective C–N bond formation, as seen in spirocyclic derivatives .
Advanced: What experimental design principles apply to scaling up synthesis from milligrams to grams?
Answer:
Follow Quality by Design (QbD) frameworks:
- DoE (Design of Experiments): Use factorial designs to identify critical process parameters (e.g., stirring rate, solvent volume).
- PAT (Process Analytical Technology): In-line FTIR monitors reaction progress in real time.
- Purification: Switch from column chromatography to recrystallization (e.g., ethanol/water mixtures) for cost efficiency .
Advanced: How to validate the compound’s stability under physiological conditions for in vivo studies?
Answer:
- Forced Degradation Studies: Expose to pH 1–9 buffers, UV light, and elevated temperatures (40–60°C) for 48 hours.
- LC-MS Stability Assays: Monitor degradation products (e.g., hydrolyzed dione or ring-opened cyclopropane).
- Plasma Stability: Incubate with rat plasma (37°C, 1–24 hours) and quantify parent compound via HPLC .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
